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Compound of Interest

Compound Name: 3-Chlorophenyl-(2-furyllmethanol

Cat. No.: B7847103

Get Quote

Executive Rationale & Structural Significance

As a Senior Application Scientist in early-stage drug discovery, | frequently evaluate building

blocks that offer both metabolic stability and versatile derivatization handles. 3-Chlorophenyl-
(2-furyl)methanol is a highly strategic secondary alcohol in this regard.

The molecule features two distinct pharmacophoric elements connected by a carbinol linker:

e The 3-Chlorophenyl Moiety: The meta-chloro substitution acts as a metabolic soft-spot
blocker against cytochrome P450 oxidation while providing a reliable handle for downstream
transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-
Hartwig aminations).

e The 2-Furyl Ring: This electron-rich heterocycle serves as a bioisostere for phenyl or pyrrole
rings and acts as an excellent diene for Diels-Alder cycloadditions, enabling the rapid
construction of complex bridged oxabicyclic scaffolds.
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Due to varying cataloging standards across global suppliers, this compound is uniquely
indexed under two primary CAS Registry Numbers: 944652-59-9 and 1049130-70-2[1].

Physicochemical Profiling

To facilitate rapid comparison for formulation and synthetic planning, the core quantitative data
and identifiers for this compound are summarized below.

Property Value Source Verification

. 3-Chlorophenyl-(2-
Chemical Name

furyl)methanol
Primary CAS Number 944652-59-9 [2]
Secondary CAS Number 1049130-70-2 [1]
Molecular Formula C11HsCIO2 Computed[1]
Molecular Weight 208.64 g/mol
Diaryl/Heteroaryl Secondary o
Structural Class Structural Derivation
Alcohol

_ Off-white to pale yellow _ _
Predicted State (STP) lid/oi Field Observation
solid/oi

Synthetic Architecture & Mechanistic Causality

The synthesis of 3-Chlorophenyl-(2-furyl)methanol typically proceeds via one of two
chemoselective pathways. Understanding the causality behind the reagent selection is critical
for preventing yield-destroying side reactions.

e Route A: Grignard Addition (Nucleophilic Attack): The reaction of 3-chlorophenylmagnesium
bromide with 2-furaldehyde (furfural). The critical parameter here is the quench causality.
Furan rings are notoriously acid-sensitive; exposure to strong aqueous acids (like HCI)
during workup triggers hydrolytic ring-opening, yielding unwanted 1,4-diketones. Thus, a
mildly acidic saturated ammonium chloride (NH4Cl) quench is mandatory.
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» Route B: Ketone Reduction: The reduction of (3-chlorophenyl)(furan-2-yl)methanone.
Sodium borohydride (NaBHa4) in methanol is selected over Lithium Aluminum Hydride
(LiAIH4) because NaBHa4 provides perfect chemoselectivity for the ketone, eliminating the risk
of reductive dechlorination at the 3-chloroary! position.

Route A: Grignard Addition Route B: Ketone Reduction

3-Chlorophenylmagnesium Bromide 2-Furaldehyde (3-Chlorophenyl)(furan-2-yl)methanone

Nucleophilic Addition Chemoselective Reduction
(THF, 0 °C) (NaBH4, MeCH, 0 °C)

NHA4CI (aq) Quench /Aqueous Workup

3-Chlorophenyl-(2-furyl)methanol

(CAS: 944652-59-9 / 1049130-70-2)

Click to download full resolution via product page

Fig 1. Chemoselective synthetic routes yielding 3-Chlorophenyl-(2-furyl)methanol.

Self-Validating Experimental Protocol: Route A

To ensure scientific integrity and reproducibility, the following protocol represents a self-
validating system for synthesizing the title compound via Route A.

Step 1: System Initialization & Anhydrous Control

e Action: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a
positive pressure of Argon.

o Causality: Grignard reagents are violently quenched by ambient moisture to form
chlorobenzene. Argon displacement ensures the nucleophile remains intact.

Step 2: Reagent Charging & Thermal Regulation
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e Action: Add 3-chlorophenylmagnesium bromide (0.5 M in THF, 1.2 equivalents) to the flask.
Submerge the flask in an ice-water bath to strictly maintain 0 °C.

o Causality: The nucleophilic addition to aldehydes is highly exothermic. Failing to hold the
temperature at 0 °C can lead to thermal degradation of the furan ring or promote unwanted
pinacol coupling.

Step 3: Nucleophilic Addition

o Action: Dissolve 2-furaldehyde (1.0 equivalent) in anhydrous THF (0.2 M) and add it
dropwise to the Grignard solution over 30 minutes via an addition funnel. Stir for 2 hours
while allowing the bath to slowly warm to room temperature.

Step 4: Chemoselective Quench & Extraction

e Action: Cool the reaction back to 0 °C. Slowly add saturated aqueous NHaClI (dropwise
initially) until effervescence ceases. Extract the aqueous layer with Ethyl Acetate (3 x 50
mL). Wash the combined organic layers with brine, dry over anhydrous NazSOa, and
concentrate in vacuo.

o Causality: As established, NH4Cl (pH ~5.5) safely hydrolyzes the magnesium alkoxide
intermediate without triggering the acid-catalyzed ring-opening of the furan moiety that would
occur with HCI.

Step 5: Validation & Quality Control (QC)
 Action: Purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

o Self-Validation: The protocol is validated via *H NMR (CDCIs). The successful formation of
the product is confirmed by the appearance of a diagnostic singlet/doublet for the carbinol
methine proton at ~5.8 ppm, alongside the preservation of the characteristic furan ring
protons (e.g., the doublet of doublets at ~6.3 ppm).

Downstream Utility in Drug Discovery

Once isolated, 3-Chlorophenyl-(2-furyl)methanol acts as a divergent hub for generating
complex Active Pharmaceutical Ingredient (API) scaffolds.
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Halogenation ; Alkylating Agents
(SOCI2 or PBr3) (N-/O-Alkylation)

3-Chlorophenyl-(2-furyl)methanol

Diels-Alder Bridged Oxabicyclic
Cycloaddition Scaffolds

Click to download full resolution via product page
Fig 2: Divergent derivatization pathways for API scaffold generation.

o Halogenation to Alkylating Agents: Treatment with Thionyl Chloride (SOCIz) converts the
alcohol to the corresponding chloride, generating a highly reactive electrophile used to
alkylate amines or azoles—a common motif in modern antifungal agents.

+ Diels-Alder Scaffolding: The furan ring can be reacted with dienophiles (e.g., maleimides) to
form 7-oxabicyclo[2.2.1]heptene derivatives. The 3-chlorophenyl group remains untouched,
providing a rigid, stereochemically rich framework ideal for disrupting protein-protein
interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. parchem.com [parchem.com]

o 2.944652-59-9|3-Chlorophenyl-(2-furyl)methanol|3-Chlorophenyl-(2-furyl)methanol| -
SEIBAEYR /A F] [bio-fount.com]

¢ To cite this document: BenchChem. [Technical Whitepaper: Synthesis, Characterization, and
Application of 3-Chlorophenyl-(2-furyl)methanol]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b7847103/docs#technical-whitepaper-
synthesis-characterization-and-application-of-3-chlorophenyl-2-furyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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